molecular formula C17H14F3NO3 B2740638 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-18-2

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2740638
CAS No.: 477334-18-2
M. Wt: 337.298
InChI Key: RCBVYVVYUVWQQO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a synthetic organic compound characterized by the presence of a benzodioxole ring and a trifluoromethyl-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the trifluoromethyl-substituted aniline through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the benzodioxole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-anilino-1-propanone: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    1-(1,3-Benzodioxol-5-yl)-3-[4-methyl)anilino]-1-propanone: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone distinguishes it from similar compounds, potentially enhancing its stability, lipophilicity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c18-17(19,20)12-2-4-13(5-3-12)21-8-7-14(22)11-1-6-15-16(9-11)24-10-23-15/h1-6,9,21H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBVYVVYUVWQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-18-2
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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